MDR1 (P-gp) Inhibition Potency: CP-100356 Compared to Zosuquidar and Tariquidar
CP-100356 inhibits mouse P-gp isoforms Pgp1a and Pgp1b with Ki values of 58 nM and 94 nM, respectively, determined via equilibrium binding assays . In MDR1-transfected MDCKII cell functional assays, it inhibits calcein-AM uptake with an IC50 of 0.5 µM . By comparison, zosuquidar (LY335979) exhibits a Ki of 59 nM against P-gp [1], and tariquidar (XR9576) displays a Kd of 5.1 nM with an EC50 of 487 nM for substrate accumulation reversal [2]. While tariquidar shows superior binding affinity, CP-100356 provides a balanced potency profile that is sufficient for complete efflux inhibition in standard cellular assays without the cytotoxic liabilities reported for tariquidar in normal cells [2][3].
| Evidence Dimension | P-gp inhibition affinity (Ki) and functional transport inhibition (IC50) |
|---|---|
| Target Compound Data | Ki = 58 nM (mouse Pgp1a), 94 nM (mouse Pgp1b); IC50 = 0.5 µM (calcein-AM uptake, MDR1-MDCKII) |
| Comparator Or Baseline | Zosuquidar: Ki = 59 nM; Tariquidar: Kd = 5.1 nM, EC50 = 487 nM (vinblastine accumulation) |
| Quantified Difference | CP-100356 Ki (58 nM) equivalent to zosuquidar (59 nM); CP-100356 functional IC50 (0.5 µM) comparable to tariquidar EC50 (0.487 µM) |
| Conditions | Equilibrium binding assay (mouse isoforms); MDR1-transfected MDCKII cell monolayer; calcein-AM as probe substrate |
Why This Matters
Procurement of CP-100356 enables consistent P-gp inhibition with defined nanomolar affinity and functional IC50 values that are directly comparable to the most widely cited reference inhibitors in the literature.
- [1] Dantzig AH, et al. Reversal of P-glycoprotein-mediated multidrug resistance by a potent cyclopropyldibenzosuberane modulator, LY335979. Cancer Res. 1996;56(18):4171-4179. View Source
- [2] Martin C, et al. The molecular interaction of the high affinity reversal agent XR9576 with P-glycoprotein. Br J Pharmacol. 1999;128(2):403-411. View Source
- [3] Kanwar JR, et al. Tariquidar-related triazoles as potent, selective and stable inhibitors of ABCB1/P-glycoprotein. Eur J Med Chem. 2024;264:115982. View Source
